Polistes mastoparan

Antimicrobial Peptide Therapeutic Index Membrane Selectivity

Substituting canonical mastoparan for HR1 (Polistes mastoparan) in G-protein or membrane assays risks irreproducible data-sequence divergence in basic residue distribution alters K+ efflux kinetics, hemolytic index, and Gα_o activation efficiency. • Trp-3 intrinsic fluorescence enables real-time peptide-membrane/G-protein tracking unavailable with Vespula mastoparan. • Validated EC50 of 5 µM vs S. aureus with distinct K+ efflux profile serves as a calibration reference for antimicrobial mechanism-of-action assays. • Degranulation threshold ~0.5 µM supports dose-sparing mast cell exocytosis studies, minimizing osmotic and solvent artifacts. Supplied as lyophilized powder with batch-specific CoA for experimental reproducibility.

Molecular Formula C77H127N21O18
Molecular Weight 1635.0 g/mol
CAS No. 74129-19-4
Cat. No. B1357156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolistes mastoparan
CAS74129-19-4
Synonymspolistes mastoparan
Molecular FormulaC77H127N21O18
Molecular Weight1635.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1
InChIKeyXKUYSBUJKLFGFG-XVGFDQGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polistes Mastoparan: Antimicrobial & G-Protein Research


Polistes mastoparan (CAS 74129-19-4) is a 14-residue, cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the venom of the wasp *Polistes jadwagae* [1]. It belongs to the broader mastoparan family of peptides, which are characterized by their ability to interact with lipid membranes, leading to permeabilization and cell lysis [2]. Its primary structure has been determined as Val-Asp-Trp-Lys-Lys-Ile-Gly-Gln-His-Ile-Leu-Ser-Val-Leu-NH2 [3]. This peptide serves as a key reference point for structure-activity relationship (SAR) studies aimed at developing novel antimicrobial agents with improved potency and selectivity [4].

Polistes Mastoparan Substitution Risks


The mastoparan family is structurally diverse, with variations in primary sequence that dictate significant differences in biological activity. Simple substitution of one mastoparan for another is not scientifically sound, as even minor changes in amino acid composition, charge distribution, or hydrophobicity can drastically alter a peptide's antimicrobial potency (MIC), hemolytic toxicity, and mechanism of action [1]. For instance, while Polistes mastoparan (also known as HR1) demonstrates strong membrane permeabilization, other mastoparan analogs, such as mastoparan 17, have been shown to possess neither mast cell degranulating nor antimicrobial activity [2]. Similarly, the substitution of a single residue can enhance antibacterial activity without a corresponding increase in toxicity, highlighting the non-linear and unpredictable nature of SAR in this class [3]. Therefore, selecting a specific mastoparan sequence requires quantitative evidence that directly addresses its unique performance profile.

Polistes Mastoparan: Head-to-Head Data


S. aureus Antimicrobial Activity: HR1 vs. Classic Mastoparan

Polistes mastoparan demonstrates a more favorable therapeutic index compared to the well-studied bee venom peptide melittin. While it exhibits potent antimicrobial activity (MIC of 1.57 µM against *S. aureus*), its hemolytic activity on human erythrocytes is substantially lower (40.6% at 100 µM). In contrast, melittin, at a concentration 10-fold lower (10 µM), induces significantly greater hemolysis (91.8%) [1]. This comparison highlights a key differentiator: Polistes mastoparan achieves antimicrobial efficacy with considerably reduced toxicity to mammalian cells, a critical factor for translational development.

Antimicrobial Peptide Therapeutic Index Membrane Selectivity

Mast Cell Degranulation Threshold Comparison

Polistes mastoparan shows comparable or slightly superior antimicrobial potency against the clinically relevant pathogen *Staphylococcus aureus* (MIC = 1.57 µM) when benchmarked against the mastoparan from *Vespa tropica* venom (MIC = 6.25 µM) [1]. This cross-study comparison suggests that the specific sequence of Polistes mastoparan may confer an advantage in activity against this Gram-positive bacterium.

Antibacterial MIC Staphylococcus aureus

Hemolytic Selectivity: HR1, Melittin & Magainin II

The primary mechanism of action for Polistes mastoparan has been quantified through its ability to induce K+ efflux and inhibit viability in *S. aureus* cells. Studies have established an EC50 value of 5 µM for this effect, confirming that the antimicrobial activity is directly linked to membrane permeabilization [1]. This specific, quantified mechanistic endpoint provides a clear functional benchmark for the compound's activity.

Mechanism of Action Membrane Permeabilization S. aureus

Polistes Mastoparan Applications


Mast Cell Degranulation & Histamine Release

Use Polistes mastoparan as a positive control or benchmark compound in studies designed to characterize the mechanism of action of novel, membrane-active antimicrobials. Its well-quantified EC50 of 5 µM for inducing K+ efflux and inhibiting *S. aureus* viability provides a robust reference point [1] for comparing the potency and kinetics of new chemical entities in similar membrane permeabilization assays.

Antimicrobial Mechanism: K+ Efflux Benchmarking

Employ Polistes mastoparan as a parental sequence for rational design and structure-activity relationship (SAR) studies. Its favorable selectivity index—exhibiting potent anti-*S. aureus* activity (MIC 1.57 µM) with relatively low hemolytic activity (40.6% at 100 µM) compared to melittin [2]—makes it a superior starting template for engineering next-generation peptide antibiotics with reduced toxicity.

Hemolytic Toxicity Profiling for SAR Studies

Utilize Polistes mastoparan as a tool compound to investigate G protein signaling pathways. Mastoparans are known to directly activate G proteins [3], and the specific sequence of Polistes mastoparan may offer differential activity or selectivity compared to other mastoparans (e.g., Mastoparan X) in modulating GPCR-mediated processes, such as mast cell degranulation [4].

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